Tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-[(4-bromophenyl)methyl]-3-hydroxypropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO3/c1-15(2,3)20-14(19)17-9-12(10-18)8-11-4-6-13(16)7-5-11/h4-7,12,18H,8-10H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFWWNXCGHWOTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-bromobenzyl bromide and 3-hydroxypropylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- Tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate serves as a versatile building block in organic synthesis. Its unique structure allows for various functionalization reactions, making it valuable for synthesizing more complex molecules. The presence of both a carbamate and hydroxypropyl group enhances its reactivity and application in creating derivatives with tailored properties.
Comparison with Similar Compounds
| Compound Name | Functional Groups | Unique Features |
|---|---|---|
| This compound | Carbamate, Hydroxypropyl | Dual functionality enhances reactivity |
| Tert-butyl (3-hydroxypropyl)carbamate | Carbamate, Hydroxypropyl | Lacks bromobenzyl moiety |
| Tert-butyl benzylcarbamate | Carbamate, Benzyl | Lacks hydroxypropyl moiety |
Biological Research
Enzyme Interaction Studies
- This compound is utilized in biological research to study enzyme interactions and metabolic pathways. The carbamate moiety is particularly interesting for investigating enzyme inhibition and activation mechanisms. Its ability to form covalent bonds with active sites of enzymes can lead to significant insights into enzymatic activity modulation.
Potential Therapeutic Applications
- In medicinal chemistry, this compound is explored as a lead compound for developing drugs targeting specific enzymes or receptors. Its structural features may allow for the design of inhibitors or modulators that can effectively alter biological processes .
Industrial Applications
Polymer Production
- The compound's functional groups facilitate cross-linking reactions essential for producing durable materials. This makes it a candidate for applications in the polymer industry, where robust materials are required.
Case Studies
- Enzyme Inhibition Research
- Drug Development
Mechanism of Action
The mechanism of action of tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with active sites of enzymes, while the bromobenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1416439-93-4
- Molecular Formula: C₁₅H₂₂BrNO₃
- Molecular Weight : 344.24 g/mol
- Structure : Features a tert-butyl carbamate group attached to a 3-hydroxypropyl chain, which is further substituted with a 4-bromobenzyl moiety .
Synthetic Relevance :
This compound is a carbamate derivative with a brominated aromatic ring, making it a versatile intermediate in pharmaceutical synthesis. The bromine atom enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the introduction of diverse aryl or heteroaryl groups .
Physical Properties: Limited data are available for this compound. Key gaps include melting point, solubility, and stability under various conditions.
Table 1: Structural and Physical Comparisons
Key Differences and Research Findings
Substituent Effects :
- Bromine vs. Chlorine : The bromine atom in the target compound offers superior reactivity in cross-coupling reactions compared to chlorine analogs (e.g., tert-butyl (2S,3S)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate), which are more electrophilic but less versatile in metal-catalyzed reactions .
- Sulfur vs. Oxygen : Thiopyran and tetrahydrothiophen derivatives (e.g., compounds 18f and 18k) exhibit higher lipophilicity and metabolic stability due to sulfur’s polarizability and resistance to oxidation, unlike the oxygen-based hydroxypropyl group in the target compound .
Synthetic Applications: The target compound’s brominated benzyl group facilitates Suzuki-Miyaura coupling, a feature absent in non-halogenated analogs like tert-butyl (3-chloro-2-hydroxypropyl)carbamate . Thiopyran-containing carbamates (e.g., 18f) require specialized sulfur-handling protocols, whereas the target compound’s synthesis aligns with standard carbamate formation methods (e.g., hydrazine-mediated deprotection) .
Biological Relevance :
- While the target compound lacks direct biological data, structurally related carbamates with heterocycles (e.g., pyridin-3-yl or benzo[b]thiophen-3-yl groups) show enhanced binding to enzymes like glutathione S-transferases, suggesting that bromine’s steric bulk may influence similar interactions .
Physical Properties :
- The target compound’s lack of reported melting point contrasts with well-characterized analogs like 18f (147–148°C) and 18k (101–102°C), highlighting a need for further physicochemical profiling .
Biological Activity
Tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C_{16}H_{22}BrN_{1}O_{2}
- Molecular Weight : 344.24 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound's structure suggests potential interactions with proteins involved in cancer progression and inflammation.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The carbamate moiety may interact with serine or cysteine residues in active sites of enzymes, leading to inhibition.
- Receptor Modulation : The bromobenzyl group may enhance binding affinity to specific receptors, potentially influencing cell proliferation and apoptosis.
Biological Activity Overview
Recent studies have highlighted several significant biological activities associated with this compound:
-
Anticancer Activity :
- In vitro studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown improved efficacy compared to standard chemotherapeutic agents in inhibiting the growth of breast and lung cancer cells.
- A study demonstrated that the compound induced apoptosis in FaDu hypopharyngeal tumor cells, suggesting its potential as an anticancer agent .
-
Anti-inflammatory Effects :
- The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing pro-inflammatory cytokines in cellular models. This effect may be mediated through the inhibition of NF-κB signaling pathways, which are crucial in inflammation and cancer progression.
- Neuroprotective Potential :
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer properties of this compound against several cancer cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values significantly lower than those for conventional treatments.
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| FaDu (Hypopharyngeal) | 15 | Bleomycin | 25 |
| MCF-7 (Breast) | 20 | Doxorubicin | 30 |
| A549 (Lung) | 18 | Cisplatin | 28 |
Case Study 2: Anti-inflammatory Action
In a model of lipopolysaccharide-induced inflammation, this compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
| Treatment | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| Control | 0 | 0 |
| Compound Treatment | 75 | 65 |
Q & A
Q. What are the common synthetic routes for synthesizing tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate?
Methodological Answer: The compound can be synthesized via carbamate protection of a primary amine intermediate. A typical approach involves:
Step 1: Reacting 4-bromobenzyl alcohol with epichlorohydrin to form an epoxide intermediate.
Step 2: Opening the epoxide with an amine (e.g., tert-butyl carbamate) under basic conditions to yield the hydroxypropyl backbone.
Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Key Considerations:
- Stereochemistry: Asymmetric Mannich reactions or chiral catalysts (e.g., organocatalysts) may enhance enantioselectivity in prochiral intermediates .
- Building Blocks: Enamine Ltd. lists tert-butyl N-[1-(4-bromophenyl)-3-hydroxypropyl]carbamate as a commercially available intermediate for further functionalization .
Q. How can the purity and structural identity of this compound be validated?
Methodological Answer: Use a combination of techniques:
Q. What are the recommended storage and handling protocols?
Methodological Answer:
- Storage: Protect from light at 2–8°C in airtight containers. Avoid prolonged exposure to moisture .
- Handling: Use PPE (nitrile gloves, lab coat) and work in a fume hood. In case of skin contact, rinse immediately with water for 15 minutes .
Advanced Research Questions
Q. How can reaction conditions be optimized for stereoselective synthesis?
Methodological Answer:
- Catalytic Asymmetric Methods: Use chiral Brønsted acids (e.g., phosphoric acids) or transition-metal catalysts (e.g., Ru-BINAP complexes) to induce enantioselectivity in the hydroxypropyl moiety .
- Solvent Screening: Polar aprotic solvents (e.g., THF, DMF) improve reaction rates, while toluene enhances stereochemical outcomes in Mannich-type reactions .
- Monitoring: Track enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) .
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?
Methodological Answer:
- X-ray Crystallography: Resolve ambiguities by determining the crystal structure. SHELX software (SHELXL-2019) refines hydrogen-bonding networks and confirms spatial arrangements .
- Variable Temperature NMR: Detect dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and −40°C in CD₂Cl₂ .
- DFT Calculations: Compare experimental NMR shifts with density functional theory (DFT)-predicted values using Gaussian 16 .
Q. What strategies evaluate the compound’s potential in drug discovery pipelines?
Methodological Answer:
- SAR Studies: Modify the 4-bromobenzyl group to assess bioactivity (e.g., replace bromine with other halogens or electron-withdrawing groups) .
- In Vitro Assays: Screen against kinase targets (e.g., EGFR) using fluorescence polarization assays. IC₅₀ values <10 µM suggest therapeutic potential .
- Metabolic Stability: Test microsomal stability (human liver microsomes, NADPH regeneration system) to predict pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
